N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide
Overview
Description
N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminophenyl group and a phenoxy group substituted with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate is prepared by reacting 2,4-di(tert-butyl)phenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,4-di(tert-butyl)phenyl chloride.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-aminophenylacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of suitable solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Biological Activity
N-(4-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide is an organic compound with the molecular formula C22H30N2O2 and a molecular weight of 354.49 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- CAS Number : 1020055-65-5
- Molecular Formula : C22H30N2O2
- Molecular Weight : 354.49 g/mol
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Phenoxy Intermediate : Reacting 2,4-di(tert-butyl)phenol with a halogenating agent (e.g., thionyl chloride) to create 2,4-di(tert-butyl)phenyl chloride.
- Coupling Reaction : Coupling the phenoxy intermediate with 4-aminophenylacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final acetamide compound .
Antitumor Activity
Research has demonstrated that compounds related to this compound exhibit significant antitumor properties. A study evaluated various derivatives against approximately 60 human tumor cell lines from nine different neoplastic diseases. The findings indicated that certain derivatives showed considerable anticancer activity, suggesting that modifications to the basic structure can enhance efficacy .
The biological activity of this compound is thought to be linked to its ability to interact with specific cellular pathways involved in tumor growth and proliferation. The presence of the aminophenyl group may facilitate interactions with receptors or enzymes critical for cancer cell survival. Additionally, the phenoxy group may enhance lipophilicity, allowing better membrane penetration and bioavailability .
Study on Anticancer Activity
In a comprehensive study published by the National Cancer Institute, several derivatives of this compound were synthesized and screened for antitumor activity. Among these derivatives, several exhibited potent inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer models. The most promising candidates were identified for further development into therapeutic agents .
Antimicrobial Properties
Another aspect of research focused on the antimicrobial activity of this compound. Preliminary tests indicated that it possesses inhibitory effects against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Data Tables
Property | Value |
---|---|
CAS Number | 1020055-65-5 |
Molecular Formula | C22H30N2O2 |
Molecular Weight | 354.49 g/mol |
Antitumor Activity | Significant against multiple cancer cell lines |
Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)15-7-12-19(18(13-15)22(4,5)6)26-14-20(25)24-17-10-8-16(23)9-11-17/h7-13H,14,23H2,1-6H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFBYBFKBYGXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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